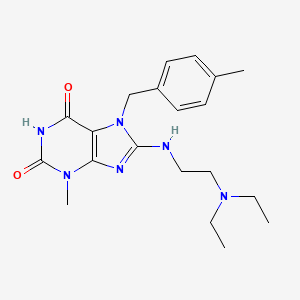
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, a complex purine derivative, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H28N6O2, and it features a unique structure that includes a diethylamino group and a purine backbone, which are critical for its biological interactions. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H28N6O2 |
| SMILES | CCN(CC)CCNC1=NC2=C(N1CC3=CC=CC=C3C)C(=O)NC(=O)N2C |
| InChI | InChI=1S/C20H28N6O2/c1-5-25(6-2)... |
Anticonvulsant Properties
Similar compounds have been investigated for their anticonvulsant activities. For example, certain N-benzyl amides have been reported to possess potent anticonvulsant properties with ED50 values that indicate effectiveness comparable to established drugs like phenytoin . Given the presence of the diethylamino group in our compound, it may also exhibit similar neuroprotective effects.
The mechanism of action for compounds with similar purine structures often involves modulation of neurotransmitter systems or inhibition of specific enzymes. For instance, some derivatives act as inhibitors of acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative conditions . While direct evidence for our compound's mechanism remains scarce, it is plausible that similar pathways may be involved.
Case Studies and Research Findings
Despite the lack of extensive literature specifically focusing on this compound, insights can be drawn from related studies:
- Antimicrobial Studies : A study on benzyl derivatives indicated that modifications at the N-benzyl position significantly influenced antimicrobial potency. This suggests that our compound's structure could be optimized for enhanced activity against specific pathogens .
- Anticonvulsant Research : The evaluation of various benzyl-substituted compounds revealed promising anticonvulsant effects. For instance, substituents at the N-benzylamide site improved activity significantly compared to standard treatments . This points to potential avenues for further exploration with our compound.
Properties
IUPAC Name |
8-[2-(diethylamino)ethylamino]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-5-25(6-2)12-11-21-19-22-17-16(18(27)23-20(28)24(17)4)26(19)13-15-9-7-14(3)8-10-15/h7-10H,5-6,11-13H2,1-4H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNYFYSYUKEBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














